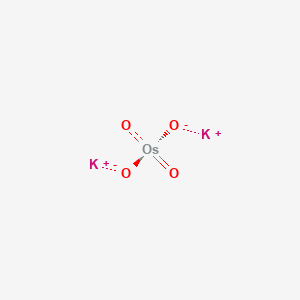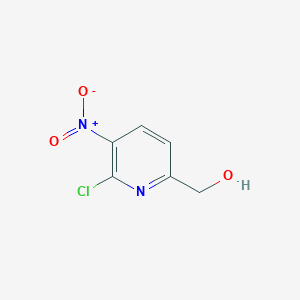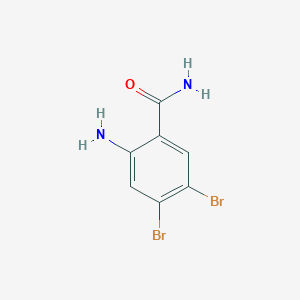
4-Amino-2,3-dimethylazobenzenehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,3-dimethylazobenzenehydrochloride is a chemical compound with the molecular formula C14H16ClN3. It is a yellow solid that is soluble in water, ethanol, and chloroform. This compound is primarily used as a dye and dye intermediate, finding applications in various industries such as textiles, plastics, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,3-dimethylazobenzenehydrochloride typically involves the diazotization of aniline followed by coupling with a substituted aniline. The general synthetic route is as follows:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethylaniline in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Including recrystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dimethylazobenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-2,3-dimethylazobenzenehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of dyes, inks, and plastics
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethylazobenzenehydrochloride involves its
Properties
Molecular Formula |
C14H16ClN3 |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
2,3-dimethyl-4-phenyldiazenylaniline;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12;/h3-9H,15H2,1-2H3;1H |
InChI Key |
RJDWRIRNIZDETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)






![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)





